molecular formula C14H11NO6 B12577250 (4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate CAS No. 285120-07-2

(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate

Cat. No.: B12577250
CAS No.: 285120-07-2
M. Wt: 289.24 g/mol
InChI Key: ZRTHTTUSXWJFOH-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H11NO6 It is a derivative of phenol and nitrophenol, characterized by the presence of both hydroxy and nitro functional groups on a carbonate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of 4-hydroxybenzyl alcohol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Carbamates and esters

Scientific Research Applications

(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in synthetic chemistry and biochemical applications .

Properties

CAS No.

285120-07-2

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

(4-hydroxyphenyl)methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C14H11NO6/c16-12-5-1-10(2-6-12)9-20-14(17)21-13-7-3-11(4-8-13)15(18)19/h1-8,16H,9H2

InChI Key

ZRTHTTUSXWJFOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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